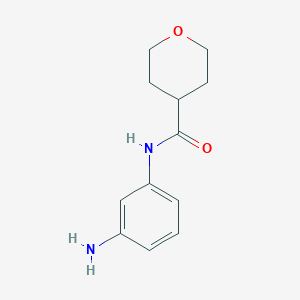

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The compound N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide follows IUPAC substitutive nomenclature rules for carboxamides. According to the IUPAC BlueBook (P-66.1.1.1.1.3), the suffix "carboxamide" is used when the –CO–NH2 group is attached to a cyclic parent structure. Here, the tetrahydropyran (oxane) ring serves as the parent hydride, with the carboxamide substituent at position 4. The aromatic amine group on the phenyl ring is denoted as a substituent at position 3 of the benzene ring. The systematic name is N-(3-aminophenyl)oxane-4-carboxamide , where "oxane" refers to the six-membered oxygen-containing ring.

This nomenclature aligns with PubChem’s entry (CID 53410701), which lists the IUPAC name as N-(3-amino-4-methylphenyl)oxane-4-carboxamide for a related methyl-substituted derivative. The absence of the methyl group in the target compound simplifies the naming to reflect only the 3-aminophenyl substituent.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H16N2O2 , derived from:

- A tetrahydropyran ring (C5H9O)

- A carboxamide group (–CONH–, contributing C, O, and N)

- A 3-aminophenyl substituent (C6H6N)

The molecular weight is 220.27 g/mol , calculated as follows:

- Carbon: 12 × 12.01 = 144.12

- Hydrogen: 16 × 1.01 = 16.16

- Nitrogen: 2 × 14.01 = 28.02

- Oxygen: 2 × 16.00 = 32.00

Total = 220.27 g/mol .

This matches experimental data from ChemSpider (ID 32055842) and PubChem (CID 53410701).

Stereochemical Considerations and Conformational Isomerism

The tetrahydropyran ring adopts a chair conformation in its lowest energy state, as confirmed by gas-phase studies of tetrahydropyran derivatives. The oxygen atom’s lone pairs create slight electronic asymmetry, but the chair form minimizes steric strain between axial substituents. For this compound, the carboxamide group at position 4 occupies an equatorial position to avoid 1,3-diaxial interactions.

The phenylamine substituent introduces limited rotational freedom due to resonance stabilization between the amine and the aromatic ring. However, no stereoisomers are possible unless additional chiral centers are present. Conformational analysis via density functional theory (DFT) would likely show energy barriers for ring inversion (chair-to-boat transitions) similar to unsubstituted tetrahydropyran (~10–15 kcal/mol).

Comparative Structural Analysis with Tetrahydro-2H-pyran Carboxamide Derivatives

Structural variations among tetrahydropyran carboxamides influence physicochemical properties and biological activity. Key derivatives include:

Key Observations :

- Positional Isomerism : The 3-aminophenyl derivative exhibits distinct electronic effects compared to the 4-aminophenyl analog due to differing resonance and inductive effects.

- Steric Effects : Methyl or iodo substituents (e.g., in CID 166607283) increase steric bulk, potentially hindering rotational freedom or binding interactions in biological systems.

- Hydrogen Bonding : The primary amine in this compound enhances hydrogen-bonding capacity compared to secondary or tertiary amines in morpholine analogs (e.g., CID 74232929).

Morpholine-4-carboxamide derivatives (e.g., CAS 919833-30-0) replace the tetrahydropyran ring with a morpholine scaffold, introducing an additional nitrogen atom and altering solubility profiles.

Properties

IUPAC Name |

N-(3-aminophenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAJOKVPEUZHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228670 | |

| Record name | N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-40-5 | |

| Record name | N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Bond Formation via Coupling Reagents

The most common and effective method for preparing amides such as This compound is through the coupling of the carboxylic acid derivative of tetrahydro-2H-pyran-4-carboxylic acid with 3-aminophenylamine using peptide coupling reagents. Key reagents include:

- HOBt (1-Hydroxybenzotriazole)

- HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- DIEA (N,N-Diisopropylethylamine)

These reagents activate the carboxylic acid to form an active ester intermediate, which then reacts with the amine to form the amide bond efficiently under mild conditions.

- Dissolve tetrahydro-2H-pyran-4-carboxylic acid and 3-aminophenylamine in a suitable solvent such as DMF or dichloromethane.

- Add HOBt and HCTU as coupling agents along with DIEA as a base.

- Stir the reaction mixture at room temperature or slightly elevated temperatures until completion (monitored by TLC).

- Work up by aqueous extraction and purification via recrystallization or chromatography.

This method is supported by extensive precedent in the synthesis of related amides and peptide-like structures.

Alternative Activation and Coupling Strategies

Other activation methods include:

- Conversion of the carboxylic acid to acid chlorides using thionyl chloride or oxalyl chloride, followed by reaction with the amine.

- Use of carbodiimide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with or without additives like HOBt.

However, the HOBt/HCTU/DIEA method is preferred due to higher yields, milder conditions, and fewer side reactions.

Reaction Conditions and Optimization

- Solvent: DMF or dichloromethane are commonly used for their ability to dissolve both reactants and reagents.

- Temperature: Room temperature to 40°C is typical to avoid decomposition of sensitive groups.

- Reaction Time: Usually 4–24 hours, monitored by thin-layer chromatography (TLC).

- Molar Ratios: Slight excess of amine or coupling reagent may be used to drive reaction to completion.

- Purification: After reaction, the mixture is quenched with water, extracted, and purified by recrystallization or column chromatography.

Analytical Characterization

The synthesized compound is typically characterized by:

- Infrared (IR) Spectroscopy: To confirm amide bond formation (amide carbonyl stretch around 1650 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both $$ ^1H $$ and $$ ^{13}C $$ NMR to confirm the structure and purity.

- Mass Spectrometry (MS): To confirm molecular weight.

- Melting Point Determination: For purity assessment.

Supporting Research Findings and Data

While direct literature specifically on This compound is limited, analogous compounds and related synthetic procedures provide valuable insights:

- Domino and multi-component reactions involving pyran derivatives have been reported, but often involve complex reaction sequences and are less direct for this compound.

- Amide coupling using HOBt/HCTU/DIEA is a well-established, high-yielding method for synthesizing carboxamide derivatives with aromatic amines, including aminophenyl derivatives.

- Studies on related tetrahydropyran carboxamides emphasize the importance of mild reaction conditions to preserve the tetrahydropyran ring integrity and the amino group functionality.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Tetrahydro-2H-pyran-4-carboxylic acid + HOBt + HCTU + DIEA in DMF or DCM | Activation and coupling | Room temp, 4–24h, mild conditions |

| 2 | 3-Aminophenylamine | Nucleophile for amide formation | Slight excess may improve yield |

| 3 | Work-up: aqueous quench, extraction | Remove byproducts | Use water and organic solvent extraction |

| 4 | Purification: recrystallization or chromatography | Purify final amide | Confirm purity by TLC and spectroscopy |

| 5 | Characterization: IR, NMR, MS | Confirm structure and purity | Essential for verifying amide formation |

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups on the aromatic ring or tetrahydropyran moiety.

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, certain analogs demonstrated IC50 values lower than traditional chemotherapeutics against HCT-116 colorectal cancer cells, indicating their potential as effective anticancer agents.

| Compound | Type | IC50 (µM) | Activity |

|---|---|---|---|

| 4g | Anticancer | 75.1 | Inhibits HCT-116 proliferation |

| 4j | Anticancer | 85.88 | Inhibits HCT-116 proliferation |

- Antibacterial and Antiviral Properties : Research indicates that compounds within this class may show enhanced activity against various bacterial strains, potentially serving as lead compounds in antibiotic development. Additionally, certain derivatives have demonstrated antiviral activity against viruses such as Dengue virus .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its amine group can act as a nucleophile in various reactions, facilitating the formation of new carbon-nitrogen bonds and expanding the library of available compounds for further research.

Material Science

The compound is explored for its role in the development of advanced materials. Its unique structural features allow it to be utilized as a precursor in synthesizing specialty chemicals and materials with specific properties tailored for industrial applications.

Antitumor Activity

A study evaluated a series of pyran derivatives for their cytotoxic effects on cancer cell lines. Specific analogs were found to inhibit cell growth effectively through mechanisms involving apoptosis induction and kinase inhibition.

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Methyl groups (e.g., ) add steric bulk, which may hinder binding to certain targets but improve lipophilicity. Methoxy groups (e.g., ) enhance solubility due to their electron-donating nature and polarity .

Pyran Ring Modifications: Fluorophenyl substitutions on the pyran ring (e.g., ) can alter electronic distribution and binding affinity.

Research Findings and Structure-Activity Relationships (SAR)

- Amino Group Position: Evidence from benzothiazole derivatives () suggests that shifting the amino group from the para to meta position (e.g., 3-aminophenyl vs. 4-aminophenyl) significantly impacts biological activity, likely due to altered hydrogen-bonding interactions or steric effects .

- Halogenation : Bromine or chlorine substituents (e.g., ) increase molecular weight and may enhance binding to hydrophobic pockets in target proteins. For example, the brominated analog in has a molecular weight of 465.09 g/mol and a melting point of 188–190°C, reflecting high crystallinity .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Methoxy-substituted derivatives () are expected to have better aqueous solubility compared to halogenated analogs (), which may require formulation adjustments for bioavailability.

- Stability : Chlorinated derivatives () likely exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation.

Biological Activity

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is characterized by its unique structure, which includes a tetrahydropyran ring and an amine group. These features contribute to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.

- Antimicrobial Activity : The compound may disrupt microbial cell membranes, leading to antimicrobial effects.

- Signal Transduction Modulation : Interactions with signaling pathways can influence cellular responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HCT-116 colorectal cancer cells. The compound's mechanism involves the downregulation of cyclin-dependent kinase (CDK) activity, leading to cell cycle arrest and apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 75.1 | CDK inhibition and apoptosis |

| MCF-7 (breast) | 85.88 | Induction of caspase-mediated apoptosis |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against biofilms |

| Escherichia coli | 64 µg/mL | Moderate activity |

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions between tetrahydro-2H-pyran-4-carboxylic acid derivatives and 3-aminophenylamine. For example, a general procedure involves reacting a carbonyl compound (e.g., tetrahydro-2H-pyran-4-carbonitrile) with acetyl chloride in acetonitrile under catalytic conditions, followed by purification via silica gel chromatography .

- Optimization : Key factors include solvent choice (anhydrous acetonitrile), stoichiometric ratios (1.2:1 for nucleophile:carbonyl), and catalyst selection (acidic/basic conditions). Yields typically range from 40–58% .

Q. How do spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

- 1H NMR : Characteristic signals include:

- Amide NH proton at δ ~12.13 ppm (broad singlet).

- Aromatic protons (3-aminophenyl) at δ ~6.90–7.40 ppm.

- Tetrahydropyran protons as multiplet peaks between δ ~3.30–4.10 ppm .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) .

- HRMS : Molecular ion [M+H]+ matches the calculated exact mass (e.g., 234.28 g/mol with <3 ppm error) .

Q. What physicochemical properties (logP, PSA, solubility) are critical for its pharmacokinetic evaluation?

- Key Properties :

| Property | Value/Estimate | Source |

|---|---|---|

| Molecular Weight | 234.28 g/mol | |

| logP (lipophilicity) | ~2.57 | |

| PSA (polar surface area) | ~68.01 Ų |

- Implications : Moderate lipophilicity (logP ~2.5) suggests balanced membrane permeability, while high PSA may limit blood-brain barrier penetration .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo biological activity data be systematically addressed?

- Strategies :

- Conduct metabolite profiling (LC-MS) to identify degradation products .

- Compare plasma protein binding (e.g., equilibrium dialysis) and microsomal stability assays to assess bioavailability .

Q. What computational approaches predict target binding interactions for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or proteases), focusing on hydrogen bonding with the amide group and π-π stacking of the phenyl ring .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Q. What challenges arise in developing enantioselective syntheses for chiral analogs?

- Key Issues :

- Racemization during amide coupling; resolved using chiral auxiliaries (e.g., Evans oxazolidinones) .

- Low enantiomeric excess (e.g., ~70% ee) in asymmetric hydrogenation of tetrahydropyran intermediates .

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?

- SAR Insights :

| Modification | Activity Trend | Reference |

|---|---|---|

| Electron-withdrawing groups (e.g., -NO₂) on phenyl ring | ↑ Enzymatic inhibition | |

| Methyl substitution on tetrahydropyran | ↓ Solubility, ↑ Metabolic stability |

Q. What analytical methods ensure purity and stability of this compound under storage?

- HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection (λ = 254 nm). Purity >98% is achievable .

- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic degradation at the amide bond, mitigated by lyophilization .

Safety and Handling

Q. What safety protocols are essential for laboratory handling of this compound?

- Precautions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.